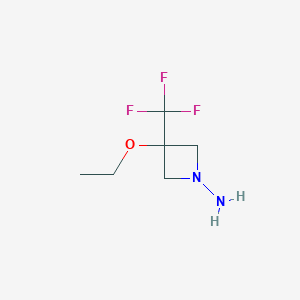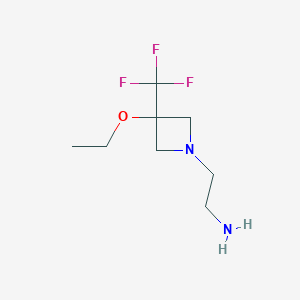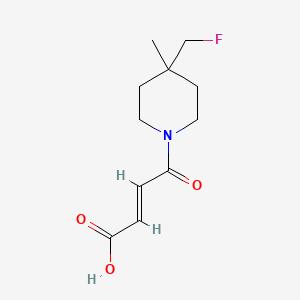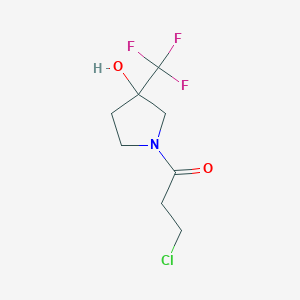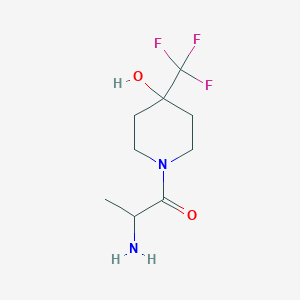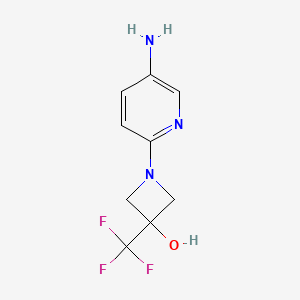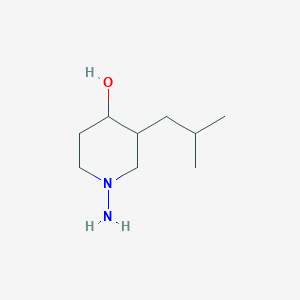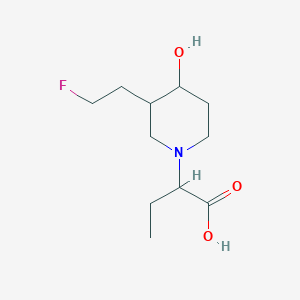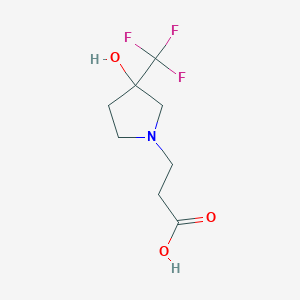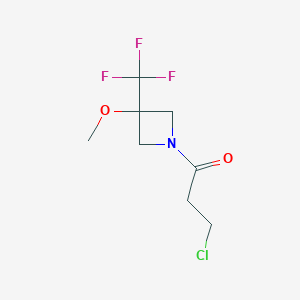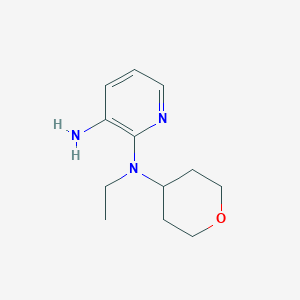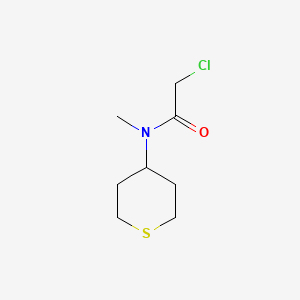![molecular formula C12H12N2O2S B1491536 3-环丙基-6-[(噻吩-3-基)甲基]-1,2,3,4-四氢嘧啶-2,4-二酮 CAS No. 2098035-94-8](/img/structure/B1491536.png)
3-环丙基-6-[(噻吩-3-基)甲基]-1,2,3,4-四氢嘧啶-2,4-二酮
描述
3-Cyclopropyl-6-[(thiophen-3-yl)methyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione is a useful research compound. Its molecular formula is C12H12N2O2S and its molecular weight is 248.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-Cyclopropyl-6-[(thiophen-3-yl)methyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Cyclopropyl-6-[(thiophen-3-yl)methyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
药物化学:抗癌特性
噻吩衍生物,如所讨论的化合物,因其潜在的抗癌特性而受到研究 。噻吩部分在药理学中具有重要意义,含有这种结构的化合物因其抑制癌细胞生长的能力而被探索。对该化合物特定抗癌机制的研究可能导致开发新的治疗剂。
有机半导体
噻吩环是有机半导体发展中的关键组成部分 。该化合物的结构可用于创建用于电子设备的半导体材料。其在各种条件下具有高电导率和稳定性的潜力使其成为该领域进一步研究的候选对象。
有机场效应晶体管 (OFET)
噻吩基分子在 OFET 的发展中发挥着至关重要的作用 。可以研究所讨论的化合物在其电学特性以及如何将其整合到 OFET 设计中以提高性能,例如电荷迁移率和开/关比。
有机发光二极管 (OLED)
含有噻吩环系统的化合物已用于 OLED 的制造 。该化合物能够传输电子和空穴,使其成为开发更高效和更耐用的 OLED 的研究中的宝贵材料。
腐蚀抑制剂
在工业化学中,噻吩衍生物已知可作为腐蚀抑制剂 。该化合物可用于保护金属和合金免受腐蚀,尤其是在恶劣的环境中,从而延长这些材料的使用寿命。
材料科学:有机光伏
噻吩衍生物的结构特征使其适合用于有机光伏电池 。该化合物可以促进太阳能吸收并将其转化为电能,为更可持续的能源提供途径。
抗炎药
据报道,噻吩衍生物具有抗炎特性 。可以合成和测试该化合物作为潜在的抗炎剂,为现有的非甾体抗炎药提供替代方案。
牙科麻醉剂
一些噻吩衍生物用作电压门控钠通道阻滞剂和牙科麻醉剂 。对该化合物麻醉特性的研究可能导致其在牙科手术中的应用,从而提高患者的舒适度和疼痛管理。
作用机制
Target of Action
Thiophene derivatives have been found to bind with high affinity to multiple receptors , suggesting that this compound could interact with various biological targets.
Mode of Action
The exact mode of action is unknown. Compounds containing a thiophene ring have been found to exhibit a variety of biological effects, suggesting that they may interact with their targets in multiple ways .
Biochemical Pathways
Without specific information on this compound, it’s difficult to determine the exact biochemical pathways it might affect. Thiophene derivatives have been found to possess various biological activities, such as antiviral, anti-inflammatory, and anticancer effects , suggesting that they may influence a range of biochemical pathways.
Result of Action
Given the biological activities associated with thiophene derivatives , it’s possible that this compound could have a range of effects at the molecular and cellular levels.
生化分析
Biochemical Properties
3-Cyclopropyl-6-[(thiophen-3-yl)methyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall biochemical processes within the cell. The nature of these interactions often involves binding to the active sites of enzymes, leading to inhibition or modulation of their activity .
Cellular Effects
The effects of 3-Cyclopropyl-6-[(thiophen-3-yl)methyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been shown to alter the expression of genes involved in cell cycle regulation and apoptosis. Additionally, it affects cellular metabolism by modulating the activity of key metabolic enzymes .
Molecular Mechanism
At the molecular level, 3-Cyclopropyl-6-[(thiophen-3-yl)methyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites or allosteric sites. This binding can lead to changes in enzyme conformation and activity, ultimately affecting downstream biochemical pathways. Furthermore, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Cyclopropyl-6-[(thiophen-3-yl)methyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that while the compound is relatively stable under standard laboratory conditions, it can degrade over extended periods, leading to a decrease in its biochemical activity. Long-term exposure to this compound has been observed to cause alterations in cellular function, including changes in cell viability and metabolic activity .
Dosage Effects in Animal Models
The effects of 3-Cyclopropyl-6-[(thiophen-3-yl)methyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione vary with different dosages in animal models. At lower doses, the compound exhibits beneficial effects, such as modulation of metabolic pathways and enhancement of cellular function. At higher doses, toxic or adverse effects can occur, including cellular toxicity and disruption of normal physiological processes. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm .
Metabolic Pathways
3-Cyclopropyl-6-[(thiophen-3-yl)methyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione is involved in several metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in these pathways. For instance, it has been shown to inhibit enzymes involved in the synthesis and degradation of key metabolites, thereby affecting metabolic flux and metabolite levels. These interactions can lead to significant changes in cellular metabolism and overall biochemical homeostasis .
Transport and Distribution
Within cells and tissues, 3-Cyclopropyl-6-[(thiophen-3-yl)methyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione is transported and distributed through specific transporters and binding proteins. These interactions facilitate the compound’s localization and accumulation in specific cellular compartments. The transport and distribution of this compound are critical for its biochemical activity, as they determine its availability and concentration at the target sites .
Subcellular Localization
The subcellular localization of 3-Cyclopropyl-6-[(thiophen-3-yl)methyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione plays a significant role in its activity and function. This compound is directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications. Its localization can influence its interactions with biomolecules and its overall biochemical effects. For example, localization to the nucleus can enhance its ability to modulate gene expression, while localization to the mitochondria can affect cellular metabolism .
属性
IUPAC Name |
3-cyclopropyl-6-(thiophen-3-ylmethyl)-1H-pyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2S/c15-11-6-9(5-8-3-4-17-7-8)13-12(16)14(11)10-1-2-10/h3-4,6-7,10H,1-2,5H2,(H,13,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LILLXEDWLOHMQZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C(=O)C=C(NC2=O)CC3=CSC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


